3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C11H8Cl2N2O2 |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-benzyl-5,6-dichloro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,17) |
InChI Key |
OQMWUAQYPNUBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Protocol
-
Reactants : Diethyl malonate, formamide, sodium ethoxide.
-
Conditions : Reflux in ethanol at 70–90°C for 4–8 hours.
This step generates 4,6-dihydroxypyrimidine-2(1H)-one, which serves as the precursor for subsequent chlorination.
Dichlorination at C5 and C6 Positions
Selective dichlorination of the pyrimidine ring is achieved using thionyl chloride (SOCl₂) in dichloroethane under catalytic conditions.
Table 1: Chlorination Agents and Outcomes
Introduction of the benzyl group at the N3 position is accomplished through alkylation or amination reactions.
Alkylation with Benzyl Halides
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling has been employed:
-
Catalyst : Pd(PPh₃)₄ or RuPhos palladacycle.
-
Ligand : DavePhos or XantPhos.
Optimization and Catalytic Systems
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura and Buchwald-Hartwig reactions are critical for introducing aromatic substituents:
Table 2: Catalytic Efficiency Comparison
| Reaction Type | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | None | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃ | DavePhos | 75% |
Recent Methodological Advances
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro groups at positions 5 and 6 are primary sites for nucleophilic substitution.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Amine Substitution | Solvent-free, 80–90°C, triethylamine | 5,6-diamino derivatives | |
| Hydrolysis | Reflux in H<sub>2</sub>O/EtOH | 5,6-dihydroxy analogs |
Example:
Reaction with benzylamine under solvent-free conditions at 90°C replaces chlorine atoms with amine groups, yielding 3-benzyl-5,6-bis(benzylamino)pyrimidine-2,4(1H,3H)-dione .
Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed coupling reactions.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 150°C | Aryl-substituted derivatives | |
| Buchwald–Hartwig | DavePhos/Pd<sub>2</sub>(dba)<sub>3</sub> | N-alkylated analogs |
Example:
Coupling with 2-isopropylphenyl boronic acid under microwave irradiation forms 3-benzyl-5,6-bis(2-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione .
Cyclization and Ring-Opening
The dione moiety facilitates ring modifications.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Thermal Cyclization | 130–140°C with formamide | Pyrimido[4,5-d]pyrimidine derivatives | |
| Acid Hydrolysis | HCl, reflux | Pyrimidine carboxylic acids |
Example:
Heating with formamide at 140°C generates a fused pyrimido[4,5-d]pyrimidine system via Schiff base intermediates .
Functionalization at the Benzyl Group
The N-benzyl group can undergo oxidation or substitution.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Hydrogenolysis | H<sub>2</sub>/Pd-C | Debenzylated pyrimidine-dione | |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Benzoic acid-substituted derivative |
Example:
Catalytic hydrogenation removes the benzyl group, yielding 5,6-dichloropyrimidine-2,4(1H,3H)-dione .
Biological Activity Correlation
Derivatives of this compound show potential as enzyme inhibitors:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds, including 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione, have shown promise as selective inhibitors for various cancer cell lines. For instance, studies have highlighted their effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies suggest that it can inhibit the growth of specific pathogens, making it a potential candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory activity by modulating cytokine production and reducing inflammation in animal models .
Synthetic Methodologies
The synthesis of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione has been achieved through various methods:
- Multicomponent Reactions : A notable approach involves the Biginelli reaction or similar multicomponent reactions where barbituric acid reacts with aldehydes and urea or thiourea under specific conditions to yield the desired pyrimidine derivatives .
- Ionic Liquid-Assisted Synthesis : Recent advancements include the use of ionic liquids to promote the synthesis of heterocycle-fused pyrimidine compounds. This method provides an environmentally friendly alternative with improved yields and reaction times .
Therapeutic Potential
The therapeutic applications of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione are extensive:
- Cancer Treatment : Its role as an inhibitor of key enzymes involved in cancer progression positions it as a potential therapeutic agent in oncology. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in drug design .
- Antiviral Agents : Given its structural characteristics, there is ongoing research into its efficacy against viral infections. Preliminary studies suggest that it may inhibit viral replication pathways .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione:
Mechanism of Action
The mechanism of action of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The most structurally analogous compound in the provided evidence is 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 135481-57-1) . Below is a detailed comparison:
Key Differences and Implications
The 3-benzyl group (vs. 6-benzyl in the reference compound) may alter steric interactions in binding to biological targets.
Ring System :
- The tetrahydropyrido ring in the reference compound introduces partial saturation, likely improving solubility in polar solvents compared to the fully aromatic pyrimidine core of the target compound .
Molecular Weight and Complexity :
- The target compound’s lower molecular weight and simpler structure may favor better pharmacokinetic properties, such as membrane permeability.
Biological Activity
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione (CAS No. 1707373-97-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure includes two chlorine atoms and a benzyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Biological Activity
The biological activities of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione have been investigated in several contexts:
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, a study focusing on various pyrimidine derivatives revealed that certain compounds displayed potent inhibition against cancer cell lines . Although specific data on 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione was not detailed in these studies, the structural similarities suggest potential efficacy.
Inhibition of Enzymatic Activity
Research into related pyrimidine derivatives has demonstrated their ability to inhibit β-glucuronidase activity. For example, one study synthesized various 2-aminopyrimidine derivatives and found that some exhibited IC50 values significantly lower than standard inhibitors . While direct evidence for 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione's activity was not presented, the potential for similar inhibitory effects exists due to its structural characteristics.
Case Studies and Research Findings
- Mitochondrial Function Studies : A study involving thiazolidinediones (TZDs) indicated that compounds with similar structural motifs could influence mitochondrial functions in Drosophila melanogaster. These findings suggest a possible pathway through which 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione might exert biological effects related to metabolism and longevity .
- VEGFR Inhibition : Research on novel VEGFR inhibitors has shown that certain pyrimidine derivatives can effectively inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . This highlights the potential for 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione to be explored as a therapeutic agent in cancer treatment.
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
